molecular formula C10H13F3O B12522929 6-(Trifluoromethyl)nona-5,8-dien-2-one CAS No. 666739-70-4

6-(Trifluoromethyl)nona-5,8-dien-2-one

Cat. No.: B12522929
CAS No.: 666739-70-4
M. Wt: 206.20 g/mol
InChI Key: HACYRCPVURLUCV-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)nona-5,8-dien-2-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a nona-5,8-dien-2-one backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of trifluoromethylation reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under metal-free conditions . This method is advantageous due to its simplicity, cost-effectiveness, and low toxicity.

Industrial Production Methods

Industrial production of 6-(Trifluoromethyl)nona-5,8-dien-2-one may involve large-scale synthesis using similar trifluoromethylation techniques. The choice of reagents and reaction conditions can be optimized to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)nona-5,8-dien-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-(Trifluoromethyl)nona-5,8-dien-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)nona-5,8-dien-2-one involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s polarity, stability, and lipophilicity, allowing it to interact more effectively with biological molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar chemical properties.

    Fluorinated alkenes: Compounds with fluorine atoms attached to alkenes, showing comparable reactivity and applications.

Uniqueness

6-(Trifluoromethyl)nona-5,8-dien-2-one is unique due to its specific structure, which combines a trifluoromethyl group with a nona-5,8-dien-2-one backbone.

Properties

CAS No.

666739-70-4

Molecular Formula

C10H13F3O

Molecular Weight

206.20 g/mol

IUPAC Name

6-(trifluoromethyl)nona-5,8-dien-2-one

InChI

InChI=1S/C10H13F3O/c1-3-5-9(10(11,12)13)7-4-6-8(2)14/h3,7H,1,4-6H2,2H3

InChI Key

HACYRCPVURLUCV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC=C(CC=C)C(F)(F)F

Origin of Product

United States

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